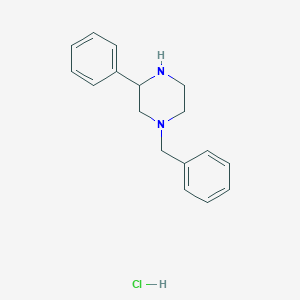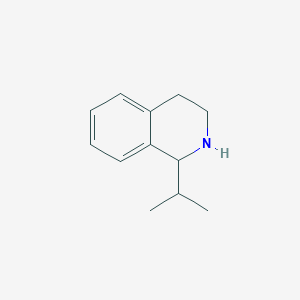![molecular formula C20H20F2N2 B2517033 1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 908847-63-2](/img/structure/B2517033.png)
1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine, also known as 1-(4,4’-Difluorobenzhydryl)piperazine, is a chemical compound with the empirical formula C17H18F2N2 . It has a molecular weight of 288.34 . This compound is formed during the synthesis of flunarizine .
Molecular Structure Analysis
The compound has a piperazine ring connected to a diphenylmethane with two fluorine atoms at para-positions . The SMILES string representation isFc1ccc(cc1)C(N2CCNCC2)c3ccc(F)cc3 . Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder or crystal . It has a melting point of 91.0 to 95.0 °C . It’s soluble in methanol and toluene .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis and Isomers : This compound is used in the synthesis of Flunarizine, a calcium channel blocker, through Fe-catalysis. It involves the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane. Both E and Z isomers of the compound have been prepared via the Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
Crystal Structure and Hirshfeld Surface Analysis : In research on cinnamide derivatives, this compound has been synthesized and characterized, revealing its crystal structure and intermolecular interactions through Hirshfeld surface analysis (Zhong et al., 2018).
Hydrogen-Bonded Framework Structures : The compound forms part of salts like flunarizinium nicotinate and flunarizinediium bis(4-toluenesulfonate) dihydrate, exhibiting intricate hydrogen-bonded framework structures (Kavitha et al., 2014).
Pharmacological Research
Antimicrobial Properties : Novel substituted derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and evaluated for their efficacy as antimicrobial agents against various strains of bacteria (Chandra et al., 2006).
Bacterial Biofilm and MurB Inhibitors : The compound has been used in synthesizing novel bis(pyrazole-benzofuran) hybrids, exhibiting potent antibacterial efficacies and significant biofilm inhibition activities. These derivatives have shown promising results as inhibitors of MurB enzyme (Mekky & Sanad, 2020).
Biomedical Analysis
Drug Metabolism Studies : The compound has been part of studies in rats to understand the metabolic pathways and identify the major in vitro metabolites by high-performance liquid chromatography (HPLC) and mass spectrometric analysis (Lavrijsen et al., 1992).
Bovine Serum Albumin Binding : In a study, a piperazine derivative from this family showed anticancer and antibacterial activities, and its binding characteristics with bovine serum albumin were explored using spectroscopic methods, contributing to understanding the pharmacokinetic mechanism of the drug (Karthikeyan et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 - Eye Dam. 1 - Skin Sens. 1A . It’s toxic if swallowed, causes skin irritation, and causes serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2/c1-2-11-23-12-14-24(15-13-23)20(16-3-7-18(21)8-4-16)17-5-9-19(22)10-6-17/h1,3-10,20H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQFPMCXYPCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)




![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)
![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B2516964.png)

![N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2516968.png)
![3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2516970.png)
